

# NSC177365: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	NSC177365
Cat. No.:	B1672417

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An In-depth Technical Guide on the Core Properties of **NSC177365** (4-chloro-5-sulfamoylanthranilic acid)

This technical guide provides a comprehensive overview of **NSC177365**, chemically known as 4-chloro-5-sulfamoylanthranilic acid (CSA). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, biological activities, and toxicological profile. **NSC177365** is primarily recognized as a metabolite and a major degradation product of the widely used loop diuretic, furosemide.<sup>[1][2]</sup>

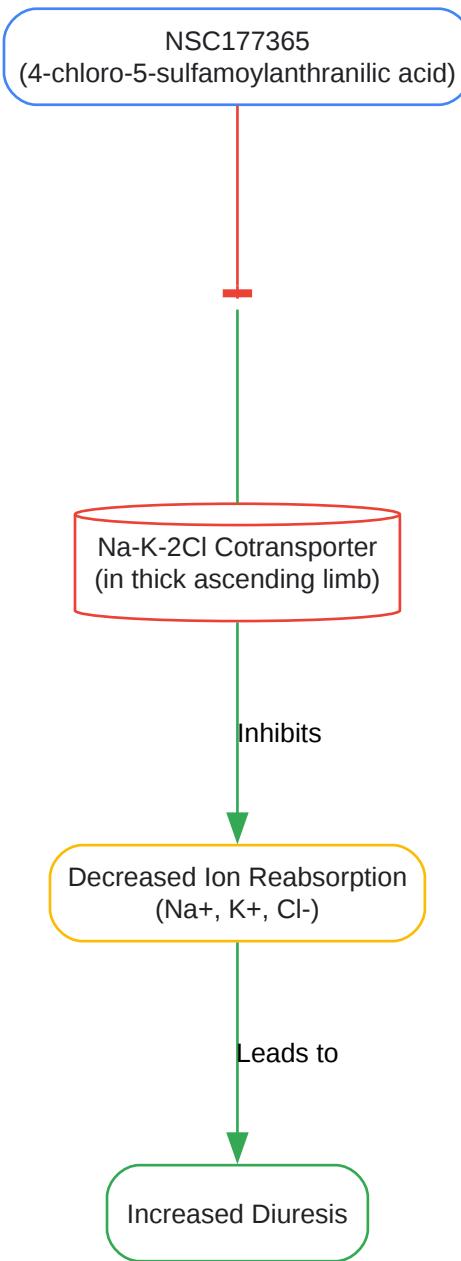
## Chemical Structure and Identity

**NSC177365** is an anthranilic acid derivative with the following systematic IUPAC name: 2-amino-4-chloro-5-sulfamoylbenzoic acid.<sup>[3]</sup> Its molecular formula is C<sub>7</sub>H<sub>7</sub>CIN<sub>2</sub>O<sub>4</sub>S, and it has a molecular weight of 250.66 g/mol.<sup>[1][3]</sup> The structure is characterized by a benzoic acid backbone with an amino group at the 2-position, a chloro group at the 4-position, and a sulfamoyl group at the 5-position.

## Biological Activity and Mechanism of Action

The primary biological activity of **NSC177365** is its function as a loop diuretic, similar to its parent compound, furosemide.<sup>[1]</sup> Its principal mechanism of action involves the inhibition of the Na-K-2Cl co-transporter located in the thick ascending limb of the loop of Henle in the kidneys.<sup>[1]</sup> This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased urine production (diuresis) and a decrease in fluid retention.<sup>[1]</sup>

In addition to its diuretic effect, **NSC177365** is also recognized as a precursor in the synthesis of potent carbonic anhydrase (CA) inhibitors.[1] The sulfonamide group in its structure is key to its ability to bind to the zinc ion in the active site of carbonic anhydrase isoforms.[1] Some studies also suggest that, as a sulfonamide, it may possess antimicrobial properties.



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Caption: Mechanism of diuretic action of **NSC177365**.

## Toxicological Profile

Toxicity studies have indicated that **NSC177365** may have a more significant toxic potential than furosemide, with identified risks to the kidneys and liver.<sup>[1]</sup> Comparative studies in mice have been conducted to evaluate its acute, subacute, and chronic toxicity.<sup>[2]</sup>

## Summary of Toxicity Studies in Mice

Study Type	Compound	Dose	Key Findings	Reference
Acute	NSC177365	Not Specified	Increased AST and creatinine levels.	<a href="#">[2]</a>
Furosemide	100 mg/kg		Significantly increased AST, creatinine, and urea levels. Induced clastogenic effect on femoral cells.	<a href="#">[2]</a>
Subacute	NSC177365	Higher Dose	Significantly increased AST and APT levels. Significantly reduced glucose levels. Caused significant changes in hematological and biochemical indices.	<a href="#">[2]</a>
Furosemide	Higher Dose		Significantly increased AST and APT levels. Higher mortality rate compared to NSC177365.	<a href="#">[2]</a>
Chronic	NSC177365	Higher Dose	Caused significant changes in hematological and biochemical indices.	<a href="#">[2]</a>

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Furosemide	Higher Dose	Higher mortality rate compared to NSC177365.	[2]
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AST: Aspartate Aminotransferase, APT: Alanine Phosphatase

Histopathological investigations following acute treatment with furosemide revealed inflammatory changes and congestion in the liver of mice, with mild congestion in the heart and kidney.[2] Subacute and chronic treatment with **NSC177365** also induced notable histopathological changes.[2]

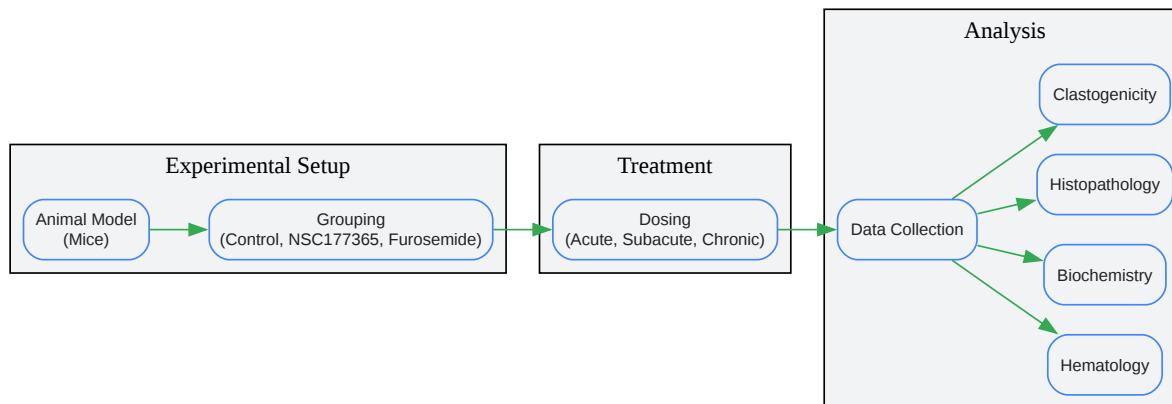
## Experimental Protocols

Detailed experimental protocols for the following study types have been established in the scientific literature:

Acute, Subacute, and Chronic Toxicity Studies in Mice:[2]

- Animal Model: Mice are used as the experimental model.
- Groups: Typically include control groups, and groups treated with different doses of **NSC177365** and the parent drug (furosemide) for comparison.
- Parameters Monitored:
  - General toxicity symptoms and mortality.
  - Body weight changes.
  - Hematological analysis: Evaluation of blood components.
  - Biochemical analysis: Measurement of serum levels of enzymes and metabolites such as AST, creatinine, urea, and glucose.
  - Clastogenicity assessment: Analysis of effects on bone marrow cells to detect potential genetic damage.

- Histopathology: Microscopic examination of vital organs (e.g., liver, kidney, heart) to identify pathological changes.



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Caption: General workflow for toxicity studies of **NSC177365**.

## Analytical Methods

The separation and detection of **NSC177365**, particularly in the presence of furosemide, can be achieved using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.<sup>[1]</sup> This method allows for the sensitive and specific quantification of **NSC177365** in biological samples such as urine.<sup>[1]</sup>

## Conclusion

**NSC177365** is a biologically active compound with a primary role as a loop diuretic and potential as a carbonic anhydrase inhibitor. Its toxicological profile, particularly in comparison to its parent compound furosemide, highlights the importance of monitoring its levels as a degradant in pharmaceutical formulations. The experimental frameworks outlined provide a basis for further investigation into its pharmacological and toxicological properties. This guide serves as a foundational resource for scientists and researchers working with this compound.

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